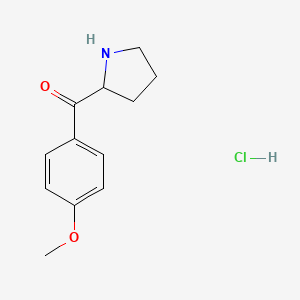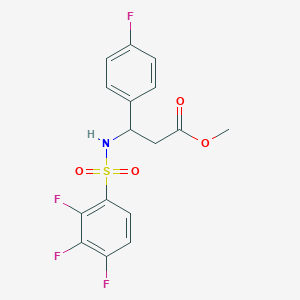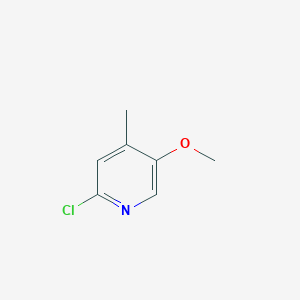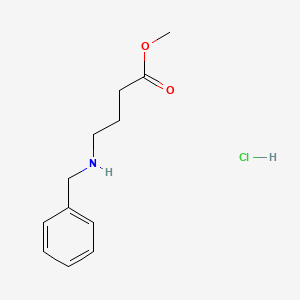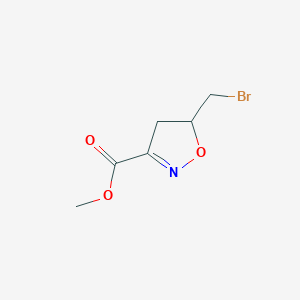![molecular formula C12H13ClF3NO B1431824 4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1427380-86-6](/img/structure/B1431824.png)
4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride is an organic compound with the molecular formula C12H12F3NO·HCl. This compound is known for its unique chemical structure, which includes a trifluoromethoxy group attached to a phenyl ring, and a tetrahydropyridine moiety. It is commonly used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of 4-(Trifluoromethoxy)phenylhydrazine with a suitable precursor under controlled conditions. One common method includes the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to facilitate the reaction . The reaction conditions are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency measures. The use of automated reactors and continuous flow systems can help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s activity by influencing its electronic and steric properties. This can affect the compound’s binding affinity to target proteins and enzymes, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylhydrazine hydrochloride
- 4-(Trifluoromethyl)phenol
- (4-(Trifluoromethyl)phenyl)methanamine
Uniqueness
4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride is unique due to the presence of both the trifluoromethoxy group and the tetrahydropyridine moiety. This combination imparts distinctive chemical and physical properties, making it valuable for various research applications. The trifluoromethoxy group enhances the compound’s stability and reactivity, while the tetrahydropyridine moiety provides a versatile scaffold for further modifications.
Properties
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO.ClH/c13-12(14,15)17-11-3-1-2-10(8-11)9-4-6-16-7-5-9;/h1-4,8,16H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOUNTYXLRIGCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC=C2)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1431741.png)
![{[3-(Trifluoromethyl)phenyl]methyl}hydrazine hydrochloride](/img/structure/B1431742.png)


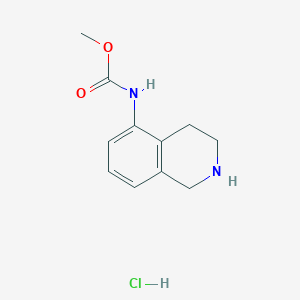

![methyl 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride](/img/structure/B1431750.png)
![[4-(9H-purin-6-yl)morpholin-2-yl]methanamine dihydrochloride](/img/structure/B1431752.png)
